molecular formula C19H20N2O4S B5632190 (3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

(3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

Cat. No. B5632190
M. Wt: 372.4 g/mol
InChI Key: PZCRBJSRWJBRQA-AUUYWEPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest belongs to a class of heterocyclic compounds, which are significant in pharmaceutical and chemical research due to their diverse biological activities and potential applications in drug design.

Synthesis Analysis

The synthesis process of related compounds often involves cycloaddition reactions, with chirality at specific carbon atoms being a crucial factor. The use of mesoionic oxazolone intermediates is common in these syntheses (Györgydeák et al., 1994).

Molecular Structure Analysis

The molecular structures of similar compounds reveal diverse conformations. For example, some thiochromeno[4,3-b]pyrrole esters display similar conformations with differences in substituents on the benzene ring or variations in the ring types (Merola & Franks, 2015).

Chemical Reactions and Properties

Compounds in this category often exhibit various chemical reactions, particularly involving heterocyclic structures. They are involved in a range of biological processes and can be used in the creation of new medicines, showing properties like anti-inflammatory, antiviral, and antifungal activities (Fedotov & Hotsulia, 2023).

Physical Properties Analysis

The crystal and molecular structures of related compounds are often characterized using X-ray diffraction methods, revealing details about their physical form and stability. The analysis of Hirshfeld surfaces shows how these molecules are stabilized by non-covalent interactions (Grinev et al., 2019).

Chemical Properties Analysis

These compounds, especially those containing a thiazole moiety, may possess beneficial properties in practical pharmacy. The incorporation of the thiazole structure can positively impact several biological characteristics. This indicates a potential for the advancement of new drugs and diagnostic tools (Fedotov & Hotsulia, 2023).

properties

IUPAC Name

(3aR,9bR)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-16(26-11-20-12)6-7-17(22)21-8-14-13-4-2-3-5-15(13)25-10-19(14,9-21)18(23)24/h2-5,11,14H,6-10H2,1H3,(H,23,24)/t14-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCRBJSRWJBRQA-AUUYWEPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CC3C4=CC=CC=C4OCC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)CCC(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

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